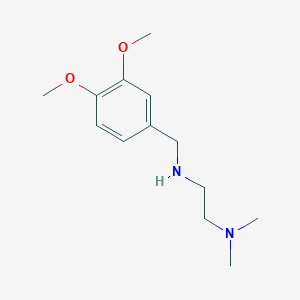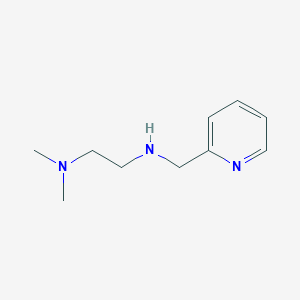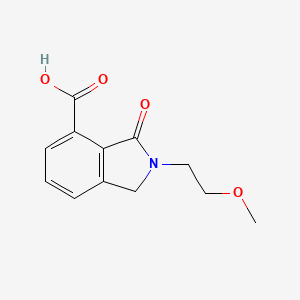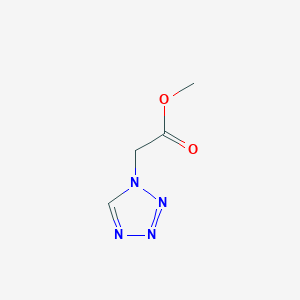
methyl 1H-tetrazol-1-ylacetate
概述
描述
Methyl 1H-tetrazol-1-ylacetate is a chemical compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol . It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
作用机制
Target of Action
Methyl 1H-tetrazol-1-ylacetate is a member of the tetrazole class of compounds . The primary targets of tetrazole compounds are often enzymes, such as the fungal enzyme cytochrome P450 .
Mode of Action
The mode of action of this compound is likely similar to other tetrazole compounds. Tetrazoles typically act by inhibiting their target enzymes . For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways in the organism. In the case of fungal cytochrome P450 inhibition, the disruption of ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function . This can result in the inhibition of fungal growth and replication .
Pharmacokinetics
It is known that tetrazole compounds generally have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.04 , suggesting it may have good permeability and could potentially be well-absorbed.
Result of Action
The result of the action of this compound would depend on its specific targets and the organism in which it is acting. If it acts similarly to other tetrazole compounds, it could potentially inhibit the growth and replication of certain fungi by disrupting the function of their cell membranes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH or other characteristics of its environment.
生化分析
Biochemical Properties
Methyl 1H-tetrazol-1-ylacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can interact with proteins and other biomolecules, potentially influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit the activity of enzymes involved in the breakdown of certain metabolites, resulting in their accumulation. Conversely, it can enhance the activity of enzymes that promote the synthesis of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in certain tissues or organelles can enhance its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1H-tetrazol-1-ylacetate can be synthesized through the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction typically involves the use of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Methyl 1H-tetrazol-1-ylacetate undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium azide, organic nitriles, and various organocatalysts . Reaction conditions often involve neutral pH and microwave heating to accelerate the reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with organic nitriles typically yield tetrazole derivatives .
科学研究应用
Methyl 1H-tetrazol-1-ylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Research into its potential use in pharmaceuticals and drug development.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Tetrazole: The parent compound of the tetrazole family, characterized by a five-membered ring with four nitrogen atoms.
1H-Tetrazole-5-acetic acid: A similar compound with an additional carboxylic acid group.
1H-Tetrazole-5-thiol: A tetrazole derivative with a thiol group.
Uniqueness
Methyl 1H-tetrazol-1-ylacetate is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to other tetrazole derivatives. This uniqueness makes it a valuable building block in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
methyl 2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJVEFCNZKVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390029 | |
| Record name | methyl 1H-tetrazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55633-19-7 | |
| Record name | methyl 1H-tetrazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


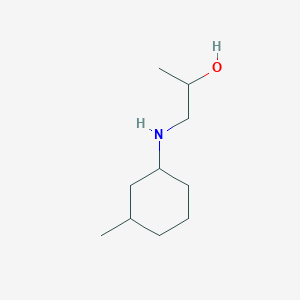
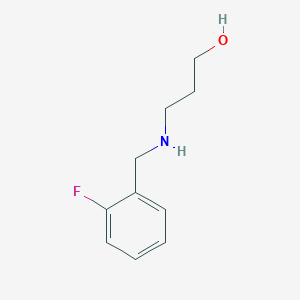
![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)
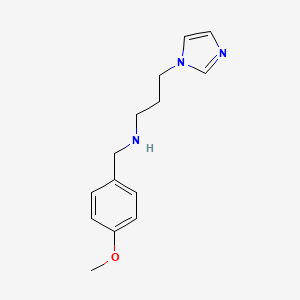
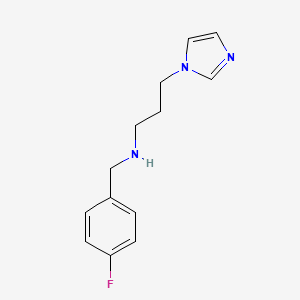
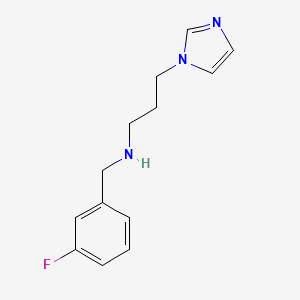
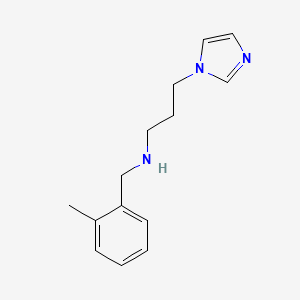
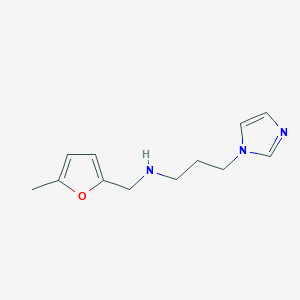

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)
